molecular formula C26H42N6O9S3 B562063 [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) CAS No. 1322625-02-4

[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid)

Cat. No.: B562063
CAS No.: 1322625-02-4
M. Wt: 678.835
InChI Key: KDGXSMHQQNUTBY-JQHMZKTJSA-N
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Description

[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) is a complex organic compound that combines the properties of biotin, a vital vitamin, with dithiomethylenemalonic acid and 4-aminobutyric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) typically involves multiple steps, starting with the preparation of biotinylamidoethyl intermediates. These intermediates are then reacted with dithiomethylenemalonic acid under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as the use of genetically engineered microorganisms to produce the biotinylamidoethyl intermediates. These intermediates are then chemically modified to introduce the dithiomethylenemalonic acid and 4-aminobutyric acid moieties. The process is optimized for large-scale production, ensuring cost-effectiveness and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield different reduced forms of the compound.

Scientific Research Applications

[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a tool for labeling and tracking biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders due to the presence of 4-aminobutyric acid.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) involves its interaction with specific molecular targets within cells. The biotin moiety allows for targeted delivery to biotin-binding proteins, while the dithiomethylenemalonic acid and 4-aminobutyric acid components interact with various enzymes and receptors. These interactions can modulate cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Biotinylated Compounds: Similar to [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid), these compounds also contain biotin and are used for targeted delivery and labeling.

    Dithiomethylenemalonic Acid Derivatives:

    4-Aminobutyric Acid Derivatives: Compounds containing 4-aminobutyric acid are of interest for their neurological effects and therapeutic potential.

Uniqueness

The uniqueness of [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) lies in its combination of biotin, dithiomethylenemalonic acid, and 4-aminobutyric acid, which provides a multifunctional platform for various applications. This combination allows for targeted delivery, enhanced reactivity, and potential therapeutic effects, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[[3-(3-carboxypropylamino)-3-oxo-2-[3-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N6O9S3/c33-18(6-2-1-5-17-22-16(15-42-17)30-26(41)32-22)27-12-14-44-43-13-9-19(34)31-23(24(39)28-10-3-7-20(35)36)25(40)29-11-4-8-21(37)38/h16-17,22-23H,1-15H2,(H,27,33)(H,28,39)(H,29,40)(H,31,34)(H,35,36)(H,37,38)(H2,30,32,41)/t16?,17-,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGXSMHQQNUTBY-JQHMZKTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCCC(=O)O)C(=O)NCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCCC(=O)O)C(=O)NCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N6O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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